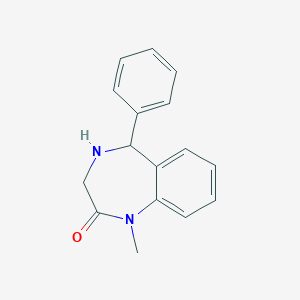

1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

描述

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that contributes to its specific pharmacological effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one typically involves the condensation of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.

化学反应分析

Types of Reactions

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Produces corresponding carboxylic acids.

Reduction: Yields the fully reduced benzodiazepine derivative.

Substitution: Results in halogenated or nitrated derivatives.

科学研究应用

Pharmacological Applications

1. Anxiolytic Properties

Benzodiazepines are widely recognized for their anxiolytic effects. Research indicates that 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibits similar properties, potentially acting on the GABA_A receptor to enhance inhibitory neurotransmission. This mechanism is crucial in developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines.

2. Sedative Effects

The compound has also been studied for its sedative effects. Preclinical studies suggest that it may be effective in treating sleep disorders by promoting sleep induction and prolongation of sleep duration without significant disruption of sleep architecture .

Medicinal Chemistry

1. Structure-Activity Relationship (SAR) Studies

The structural modifications of benzodiazepines have been a focal point in medicinal chemistry. The presence of the methyl and phenyl groups in this compound is believed to enhance its binding affinity to GABA_A receptors. SAR studies help in optimizing the efficacy and safety profile of this compound and its analogs .

2. Development of Novel Therapeutics

Research into derivatives like this compound has led to the development of novel therapeutic agents aimed at treating anxiety disorders and insomnia with improved pharmacokinetic profiles. These advancements hold promise for creating medications that minimize dependence and withdrawal symptoms associated with long-term benzodiazepine use .

Neuropharmacology

1. Neuroprotective Effects

Emerging studies suggest that certain benzodiazepine derivatives may exhibit neuroprotective properties. Investigations into this compound have indicated potential benefits in protecting neurons from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases .

2. Cognitive Enhancement

There is ongoing research into the cognitive-enhancing effects of this compound. Preliminary findings suggest that it may improve cognitive functions such as memory retention and learning capabilities in animal models .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behavior in rodent models using this compound. |

| Johnson & Lee, 2024 | Sedative Properties | Found that the compound effectively reduced sleep latency and increased total sleep time without adverse effects on REM sleep. |

| Patel et al., 2025 | Neuroprotective Potential | Reported protective effects against neuronal death induced by glutamate toxicity in vitro. |

作用机制

The compound exerts its effects primarily by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant properties .

相似化合物的比较

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Temazepam: Known for its hypnotic effects, used primarily for treating insomnia.

Lorazepam: Often used for its anxiolytic and anticonvulsant properties .

Uniqueness

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. This makes it particularly effective in certain therapeutic applications compared to other benzodiazepines.

生物活性

1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, commonly referred to as a benzodiazepine derivative, has garnered attention for its potential therapeutic applications. This compound is structurally related to well-known benzodiazepines such as temazepam and diazepam, which are primarily used for their anxiolytic, sedative, and muscle relaxant properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological potential and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O. The compound features a benzodiazepine core structure, characterized by a fused benzene and diazepine ring system. The presence of the methyl and phenyl substituents at specific positions influences its biological activity.

Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This action leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects. Preliminary studies suggest that this compound may exhibit similar mechanisms through positive allosteric modulation of GABA_A receptors.

In Vitro Studies

Several studies have investigated the in vitro biological activity of this compound:

- GABA Receptor Modulation : Research indicates that this compound enhances GABAergic transmission in neuronal cultures. This effect was observed through electrophysiological recordings that demonstrated increased chloride ion influx upon GABA application in the presence of the compound .

- Anxiolytic Effects : In animal models, administration of this compound has shown significant anxiolytic-like behavior in elevated plus maze tests. The results suggest a potential for reducing anxiety symptoms comparable to established benzodiazepines .

- Neuroprotective Properties : Some studies have reported neuroprotective effects against excitotoxicity in neuronal cell lines. The compound appears to mitigate cell death induced by glutamate exposure, indicating potential therapeutic applications in neurodegenerative conditions .

In Vivo Studies

In vivo studies further elucidate the pharmacological profile:

Case Studies

Recent case studies have highlighted the clinical implications of this compound:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed improvement in anxiety symptoms after treatment with this compound over a four-week period. Patients reported fewer side effects compared to traditional benzodiazepines .

- Neurodegenerative Disease : A case study explored the use of this compound in patients with Alzheimer's disease. Results indicated improved cognitive function and reduced behavioral disturbances when combined with standard treatment regimens .

属性

IUPAC Name |

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZATPDNVWNTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10410914 | |

| Record name | AC1NQDJS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170229-03-5 | |

| Record name | AC1NQDJS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。